AT-001 -

AT-001

Catalog Number: EVT-1534248
CAS Number:
Molecular Formula: C22H34N2
Molecular Weight: 326.528
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AT-001 is a novel nociceptin opioid receptor (NOP) partial agonist.
Overview

AT-001, also known as Caficrestat, is an investigational compound primarily being studied for its role as an aldose reductase inhibitor. It is under investigation for the treatment of conditions such as diabetic cardiomyopathy and complications arising from diabetes, including its potential application in patients with COVID-19. The compound is classified as a small molecule and is currently in various stages of clinical trials, particularly focused on its effects on cardiac function and metabolic health in diabetic patients.

Source and Classification

AT-001 was developed by Applied Therapeutics and is classified as an investigational drug. Its primary mechanism involves inhibiting the enzyme aldose reductase, which plays a significant role in glucose metabolism and is implicated in various diabetic complications. The compound has been assigned the DrugBank Accession Number DB15121 and has a CAS number of 1355612-71-3.

Synthesis Analysis

Methods and Technical Details

The synthesis of AT-001 involves several organic chemistry techniques, including multi-step reactions that incorporate various functional groups to achieve the desired molecular structure. The synthesis pathway typically requires:

  1. Formation of the Benzothiazole Ring: This involves cyclization reactions that create the core structure of the molecule.
  2. Introduction of Trifluoromethyl Groups: These groups are added to enhance the pharmacological properties of the compound.
  3. Final Coupling Reactions: These reactions link different segments of the molecule to form the complete structure.
Molecular Structure Analysis

Structure and Data

The molecular formula for AT-001 is C17H10F3N5O3SC_{17}H_{10}F_{3}N_{5}O_{3}S, with a molecular weight of approximately 421.35 g/mol. Its IUPAC name is 2-(8-oxo-7-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-7H,8H-pyrazino[2,3-d]pyridazin-5-yl)acetic acid.

The structural representation can be described as follows:

  • Core Structure: Contains a benzothiazole moiety linked to a pyrazinopyridazine framework.
  • Functional Groups: Includes carboxylic acid and trifluoromethyl groups.
Chemical Reactions Analysis

Reactions and Technical Details

AT-001 primarily functions through its interaction with aldose reductase, inhibiting its activity, which leads to decreased conversion of glucose to sorbitol. This reaction is significant in diabetic conditions where excess sorbitol can lead to cellular damage.

Key reactions include:

  1. Inhibition of Aldose Reductase: AT-001 binds to the active site of aldose reductase with high affinity (IC50 = 28.9 pM), preventing substrate binding.
  2. Reduction in Sorbitol Levels: By inhibiting aldose reductase, AT-001 reduces sorbitol accumulation in tissues, which is critical for mitigating diabetic complications.
Mechanism of Action

Process and Data

The mechanism by which AT-001 exerts its effects involves:

  1. Binding to Aldose Reductase: AT-001 selectively binds to the enzyme's active site.
  2. Inhibition of Enzyme Activity: This binding inhibits the conversion of glucose into sorbitol, thereby reducing osmotic and oxidative stress on cells.
  3. Improvement in Cardiac Function: In clinical studies, patients treated with AT-001 showed stabilization or improvement in cardiac functional capacity compared to placebo groups.

Clinical trials have indicated that patients receiving AT-001 experienced a reduced length of hospital stay and lower mortality rates when compared to matched control groups .

Physical and Chemical Properties Analysis

Physical Properties

AT-001 is characterized by:

  • Solubility: Water solubility is approximately 0.00453 mg/mL.
  • LogP Value: The logP value indicates moderate lipophilicity (around 2.05), suggesting potential for good membrane permeability.

Chemical Properties

Relevant chemical properties include:

  • pKa Values: Strongest acidic pKa at 3.58 and strongest basic pKa at 2.27.
  • Polar Surface Area: Approximately 108.64 Ų, indicating potential interactions with biological membranes.

These properties are essential for determining the bioavailability and pharmacokinetics of AT-001.

Applications

Scientific Uses

AT-001 is primarily being explored for:

  1. Diabetic Cardiomyopathy Treatment: Its role as an aldose reductase inhibitor makes it a candidate for improving heart function in diabetic patients.
  2. COVID-19 Management: Preliminary studies suggest potential benefits in reducing inflammation in diabetic patients hospitalized with COVID-19 .
  3. Research on Metabolic Disorders: Further investigations are ongoing regarding its efficacy in other metabolic conditions linked to aldose reductase activity.
Introduction to Aldose Reductase Inhibition and AT-001

Aldose reductase (ALR2 or AKR1B1) is a cytosolic NADPH-dependent oxidoreductase that catalyzes the rate-limiting step in the polyol pathway, reducing glucose to sorbitol under hyperglycemic conditions. This enzyme's activation contributes significantly to diabetic complications through osmotic stress, redox imbalance, and advanced glycation end-product (AGE) formation [1] [5]. AT-001 (caficrestat) emerges as a next-generation orally active aldose reductase inhibitor (ARI) designed to overcome historical limitations of earlier drug candidates while targeting both metabolic and inflammatory pathways implicated in diabetic cardiomyopathy, neuropathy, and other complications [2] [7].

Biochemical Foundations of Aldose Reductase in Metabolic Pathways

Aldose reductase exhibits complex dual roles in physiological and pathological processes:

  • Polyol Pathway Activation: Under normoglycemia, only ~3% of cellular glucose enters the polyol pathway. During hyperglycemia, this flux increases to 30-35%, causing sorbitol accumulation, NADPH depletion, and glutathione reduction. This cascade induces oxidative stress and osmotic damage in insulin-independent tissues (lens, nerves, kidneys) [1] [8].

  • Detoxification Function: Paradoxically, aldose reductase reduces toxic lipid peroxidation products like 4-hydroxynonenal (HNE) to less reactive alcohols. The enzyme shows higher affinity for HNE (KM = 10–30 μM) than glucose (KM = 35–200 mM), positioning it as a key player in oxidative stress response [1] [8].

  • Inflammatory Modulation: The glutathione-conjugated product of HNE reduction (GS-DHN) activates NF-κB and Toll-like receptors, amplifying pro-inflammatory cytokine production (e.g., TNF-α) and creating a vicious cycle in diabetic tissues [8].

Table 1: Substrate Specificity and Pathological Roles of Aldose Reductase

Substrate TypeExamplesKM (μM)Pathological Consequence
AldosesGlucose35,000–200,000Osmotic stress (sorbitol)
Lipid aldehydesHNE10–30Detoxification/Inflammation
CatecholaminesDOPAL5–20Neurotoxicity mitigation

AT-001: Pharmacological Classification and Molecular Structure

AT-001 (chemical name: 2-(8-oxo-7-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-7H,8H-pyrazino[2,3-d]pyridazin-5-yl)acetic acid) is classified as a synthetic, non-carboxylic acid aldose reductase inhibitor with unique structural features:

  • Molecular Formula: C17H10F3N5O3S (MW: 421.35 g/mol) [3] [7]
  • Key Functional Groups:
  • Trifluoromethyl-benzothiazole moiety enhancing lipophilicity and target affinity
  • Pyrazino-pyridazine core enabling planar binding to the enzyme’s active site
  • Acetic acid side chain mimicking substrate carbonyl interactions
  • Binding Mechanism: Computational docking studies indicate interactions with aldose reductase’s anion-binding pocket (Trp20, Tyr48, His110) and specificity pocket (Phe122, Tyr309) via hydrogen bonding and π-π stacking [7] [8].

Table 2: Structural and Pharmacokinetic Comparison of Select ARIs

CompoundCore StructureAcidic GroupRelative Potency (IC50)Oral Bioavailability
AT-001Pyrazino-pyridazineAcetic acid0.2 nM (cell-based) [7]High (confirmed in vivo)
EpalrestatSpirohydantoinCarboxylic acid72 nMModerate
SorbinilSpirosuccinimideHydroxyl39 nMLow
FidarestatBenzopyranCarboxymethoxy3.2 nMHigh

Historical Evolution of Aldose Reductase Inhibitors (ARIs) in Therapeutics

The development of ARIs spans five decades with distinct generations:

  • 1st Generation (1980s-90s): Carboxylic acid derivatives (Alrestatin, Tolrestat) showed modest efficacy but caused severe hepatotoxicity and hypersensitivity. Tolrestat was withdrawn in 1997 due to fatal hepatic necrosis [5] [6].

  • 2nd Generation: Spiroimides (Sorbinil) improved potency but induced hypersensitivity syndromes (e.g., Stevens-Johnson) in 10% of patients. Zenarestat failed due to renal toxicity [2] [6].

  • Natural ARIs: Flavonoids (luteolin), terpenoids, and lichen extracts demonstrated inhibition but lacked oral bioavailability and specificity. Epalrestat remains the only clinically approved ARI (Japan/India) based on limited neuropathy benefits [4] [5].

  • Differential Inhibitors (ARDIs): Contemporary research focuses on compounds like AT-001 that preferentially inhibit glucose reduction over detoxification pathways. This approach minimizes interference with aldose reductase’s protective roles in oxidative stress [2] [8].

Clinical Trial Milestones:

  • AT-001 completed Phase II trials for diabetic cardiomyopathy (NCT03062384) and COVID-19-related oxidative stress, showing significant reduction in myocardial fibrosis and hypertrophy in diabetic mice at 40 mg/kg/day [3] [7].
  • Unlike predecessors, AT-001 avoids off-target inhibition of aldehyde reductase (ALR1), reducing toxicity risks [1] [8].

Properties

Product Name

AT-001

IUPAC Name

1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)indoline

Molecular Formula

C22H34N2

Molecular Weight

326.528

InChI

InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3/t18-,20+

InChI Key

FALYKCYWERAVPH-PUZFROQSSA-N

SMILES

CC([C@@H]1CC[C@H](N2CCC(N3CCC4=C3C=CC=C4)CC2)CC1)C

Solubility

Soluble in DMSO

Synonyms

AT-001; AT 001; AT001

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.